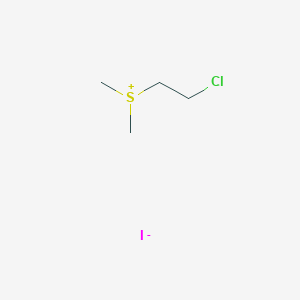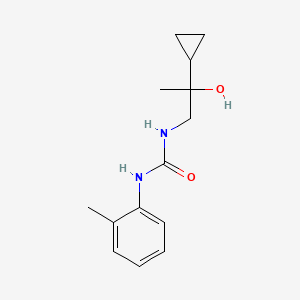
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(o-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(o-tolyl)urea, also known as CPI-1189, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. CPI-1189 is a urea-based compound that has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the development of new drugs.
Applications De Recherche Scientifique
Environmental and Health Monitoring
- Electro-Fenton Degradation of Antimicrobials : Research has shown the efficacy of electro-Fenton systems in degrading antimicrobials like triclosan and triclocarban, which are structurally related to 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(o-tolyl)urea. The generation of hydroxyl radicals plays a critical role in this process, highlighting the potential for environmental remediation applications (Sirés et al., 2007).
Biochemical Research
- DNA Interaction Studies : Studies involving derivatives of urea like 1,3-bis(2-hydroxy-benzylidene)-urea have demonstrated significant interactions with calf-thymus DNA. These interactions, occurring through modes like intercalation, underscore the potential of such compounds in biochemical and pharmacological research (Ajloo et al., 2015).
Industrial Applications
- Petrochemical Industry Monitoring : In petrochemical industries, compounds structurally similar to 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(o-tolyl)urea are used in monitoring worker exposure to polycyclic aromatic hydrocarbons (PAHs). The measurement of urinary excretion of 1-hydroxypyrene, a biomarker of PAH exposure, is an example of this application, emphasizing the importance of these compounds in industrial health and safety monitoring (Boogaard & van Sittert, 1994).
Biomarker Research
- Biomarker in Environmental and Occupational Health : The compound's analogs, such as 1-hydroxypyrene, have been used as biological indicators of PAH exposure. This showcases their significance in assessing environmental and occupational health risks, especially in the context of air pollution and tobacco smoke exposure (Gill et al., 2019).
Medicinal Chemistry
- Synthesis and Pharmacological Activity : The synthesis of 1,3-disubstituted ureas and phenyl N-substituted carbamates, chemically related to the compound , has been explored for their potential antiarrhythmic and hypotensive properties. This indicates the relevance of such compounds in medicinal chemistry for the development of new therapeutic agents (Chalina et al., 1998).
Propriétés
IUPAC Name |
1-(2-cyclopropyl-2-hydroxypropyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-5-3-4-6-12(10)16-13(17)15-9-14(2,18)11-7-8-11/h3-6,11,18H,7-9H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLDGIGMNXXHJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2657163.png)
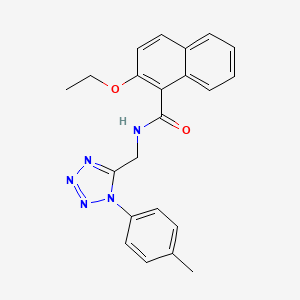
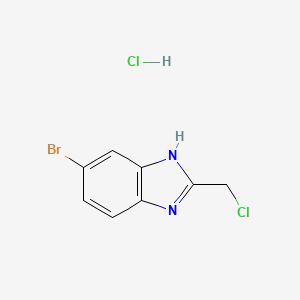
![Ethyl 2-(benzylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2657167.png)
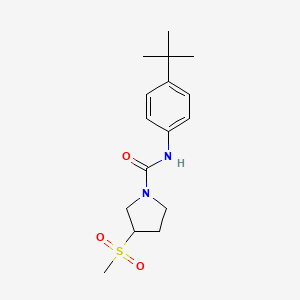

![N,N-dimethyl-N'-(7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide](/img/structure/B2657173.png)
![2-(3,5-dimethylpiperidine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2657174.png)
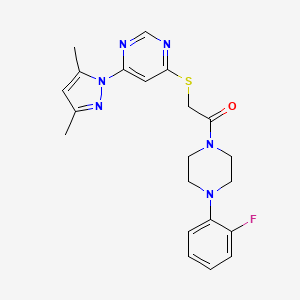

![5-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2657182.png)

![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2657184.png)
